molecular formula C9H6O3 B160394 Benzofuran-2-carboxylic acid CAS No. 496-41-3

Benzofuran-2-carboxylic acid

Cat. No. B160394
CAS RN: 496-41-3
M. Wt: 162.14 g/mol
InChI Key: OFFSPAZVIVZPHU-UHFFFAOYSA-N
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Description

Benzofuran-2-carboxylic acid is a white to light yellow crystal powder . It is a type of benzofuran compound, which are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran-2-carboxylic acid was used in the synthesis of the oxymethyl-modified coumarinic acid-based cyclic DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) prodrug . In the synthesis of 2,3-disubstituted benzofuran, it can be completed by a one-step reaction .


Molecular Structure Analysis

The molecular formula of Benzofuran-2-carboxylic acid is C9H6O3 and its molecular weight is 162.1421 . The IUPAC Standard InChI is InChI=1S/C9H6O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H, (H,10,11) .


Chemical Reactions Analysis

Benzofuran-2-carboxylic acid derivatives have been found to have immune enhancing and anti-tumor properties in human lymphocytes and cancer cells exposed to analog spaceflight conditions modeled microgravity and γ-radiation .


Physical And Chemical Properties Analysis

Benzofuran-2-carboxylic acid is a white to light yellow crystal powder . The boiling point is between 583 - 588 K and the fusion (melting) point is between 465 - 466 K .

Scientific Research Applications

  • Molecular Docking and Biological Activities Benzofuran-2-carboxylic acid (2BF) has been studied for its structural optimization, molecular docking analysis, electronic and vibrational properties. These studies, which include theoretical parameters consistent with experimental ones, indicate its potential as an inhibitor against cancer and microbial diseases (Sagaama et al., 2020).

  • Synthesis Techniques The synthesis of benzofuran-2-carboxylic acid, involving salicylaldehyde, ethyl chloroacetate, and K2CO3 with KI as a catalyst, has been documented. This process achieves a product purity of 98% and a yield of 67.7% (Wang Tao-tao, 2012).

  • Inhibition of Pim-1 Kinase Novel benzofuran-2-carboxylic acids have shown potent inhibition against Pim-1 and Pim-2 in enzyme assays, indicating their potential as therapeutic agents (Xiang et al., 2011).

  • Chiral Synthesis A method for preparing chiral optically active 2-substituted benzofurans directly from carboxylic acids has been reported. This method is significant for the synthesis of alpha-alkyl-2-benzofuranmethanamines from N-protected alpha-amino acids (De Luca et al., 2007).

  • Ischemic Cell Death Inhibition Certain 3-substituted-benzofuran-2-carboxylic esters have been synthesized and shown to inhibit ischemic cell death in cells under oxygen and glucose deprivation conditions, particularly those with a sulfur atom at the three-position substituent (Suh et al., 2010).

  • Supramolecular Interactions Studies on 1-benzofuran-2,3-dicarboxylic acid reveal its ability to form supramolecular adducts with different cations, indicating its potential in organometallic complexes (Koner & Goldberg, 2009).

  • Synthesis of Novel Compounds The synthesis of [1]benzofuro[3,2-c]pyridine from 1-benzofuran-2-carbaldehyde and its subsequent reactions for preparing various complexes showcase the versatility of benzofuran-2-carboxylic acid derivatives in synthesizing novel compounds (Mojumdar et al., 2009).

  • Decarboxylative Cross-Coupling The copper-catalyzed decarboxylative reactions of alkynyl carboxylic acids with aryl halides demonstrate the application of benzofuran derivatives in creating new chemical entities, including benzofurans (Zhao et al., 2010).

  • Diversity-Oriented Synthesis Benzofuran-2-carboxylic acid derivatives have been used in the diversity-oriented synthesis of libraries based on benzofuran scaffolds, highlighting their importance in drug discovery and development (Qin et al., 2017).

Safety And Hazards

When handling Benzofuran-2-carboxylic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Benzofuran compounds, including Benzofuran-2-carboxylic acid, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The development of promising compounds with target therapy potentials and little side effects is the main goal of current research .

properties

IUPAC Name

1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFSPAZVIVZPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060090
Record name 2-Benzofurancarboxylic acid
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Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-2-carboxylic acid

CAS RN

496-41-3
Record name 2-Benzofurancarboxylic acid
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Record name Coumarilic acid
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Record name 2-Benzofurancarboxylic acid
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Record name 2-Benzofurancarboxylic acid
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Record name Benzofuran-2-carboxylic acid
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Record name COUMARILIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
582
Citations
Y Xiang, B Hirth, G Asmussen, HP Biemann… - Bioorganic & medicinal …, 2011 - Elsevier
… through this process, a few derivatives of benzofuran-2-carboxylic acid were of special interest. As … To the best of our knowledge, no benzofuran-2-carboxylic acid derivatives have been …
Number of citations: 72 www.sciencedirect.com
M Choi, H Jo, HJ Park, AS Kumar, J Lee, J Yun… - Bioorganic & Medicinal …, 2015 - Elsevier
… Collectively, the data from the current study indicate that only benzofuran-2-carboxylic acid N-(4′-hydroxyphenyl)amide (3m) can be considered as a novel derivative for inhibiting the …
Number of citations: 57 www.sciencedirect.com
A Sundaresan, K Marriott, J Mao, S Bhuiyan… - … Science and Technology, 2015 - Springer
… of synthetic benzofuran-2-carboxylic acid derivative KMEG on … of synthetic benzofuran-2-carboxylic acid derivative KM12 and γ… with the benzofuran-2-carboxylic acid derivative, KM12. …
Number of citations: 5 link.springer.com
J Suh, KY Yi, YS Lee, E Kim, EK Yum, S Yoo - Bioorganic & medicinal …, 2010 - Elsevier
… In particular, 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester (10) (… 3-[2-(4-Nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester 10 (EC 50 …
Number of citations: 26 www.sciencedirect.com
RA Johnson, EG Nidy, JW Aiken… - Journal of medicinal …, 1986 - ACS Publications
… of a benzofuran-2-carboxylic acid group as a substituent would have on the biological properties of these molecules. In this report we describe the synthesis of a series of (3…
Number of citations: 44 pubs.acs.org
X Liang, H Zhao, J Du, X Li, K Li, Z Zhao, W Bi… - European Journal of …, 2023 - Elsevier
… Herein, we identify benzofuran-2-carboxylic acid as a potent pTyr mimic and design a new series of new LYP inhibitors. The most active compound, D34 and D14, reversibly inhibits …
Number of citations: 3 www.sciencedirect.com
YA Jackson, MF Williams, LAD Williams… - Pesticide …, 1998 - Wiley Online Library
A series of amides and esters of substituted benzo[b]furan‐2‐carboxylic acids have been synthesised, and their activity against adult sweet potato weevils, Cylas formicarius …
Number of citations: 6 onlinelibrary.wiley.com
A Wadood, SB Jamal, M Riaz, A Mir - Pharmaceutical Biology, 2014 - Taylor & Francis
… In the present study, 14 compounds of 5-substituted benzofuran-2-carboxylic acid and 16 compounds from 5-bromo-7-substituted benzofuran-2-carboxylic acid class were docked into …
Number of citations: 20 www.tandfonline.com
KSC Marriott, R Bartee, AZ Morrison, L Stewart… - Tetrahedron letters, 2012 - Elsevier
… of the (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid, followed by intramolecular nucleophilic attack on the vinyl halide by the phenoxide anion yielding the benzofuran-2-carboxylic acid as …
Number of citations: 25 www.sciencedirect.com
YV Burov, VA Zagorevskii, DA Zykov… - Pharmaceutical …, 1972 - Springer
The second group contains compounds with two methoxy groups in the 6-and 7-positions. IX, the isomer of Ir, has more pronounced activity with respect to the ability to raise the action …
Number of citations: 3 link.springer.com

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